Dipotassium phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

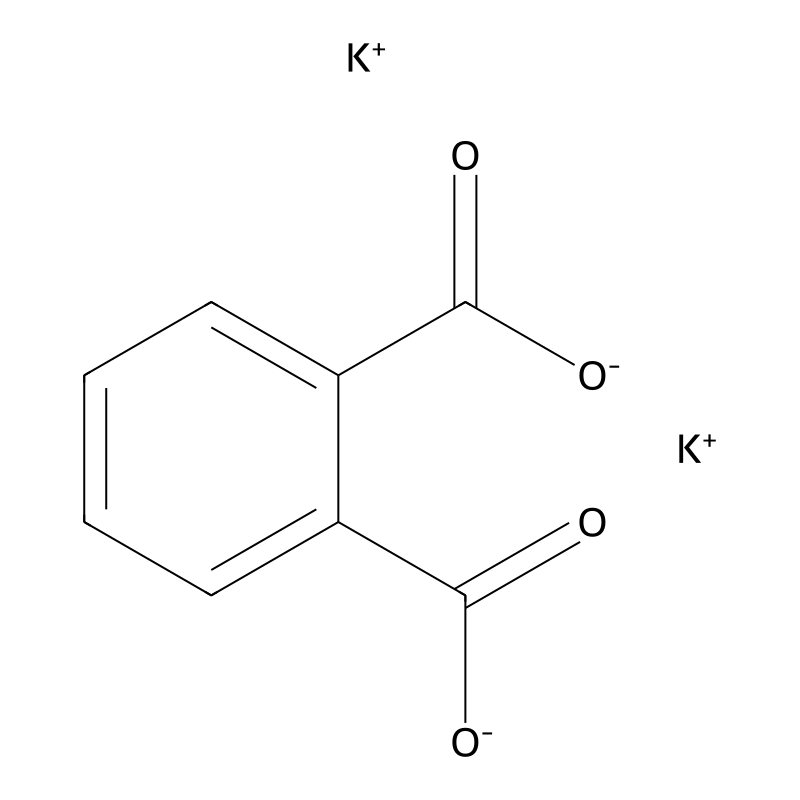

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Primary Standard for Acid-Base Titration

Due to its high purity and well-defined stoichiometry, dipotassium phthalate serves as a primary standard for acid-base titrations [1]. This means it allows for the accurate determination of the concentration of unknown acidic or basic solutions. The reaction between dipotassium phthalate and a strong acid is well understood and can be used to calculate the concentration of the acid used in the titration [1].

Buffering Agent

Dipotassium phthalate exhibits weak acidic properties, making it a suitable buffering agent for maintaining a specific pH range in solutions [2]. This is particularly useful in biological experiments where enzymes and other biomolecules require a specific pH environment to function properly [2]. By resisting changes in pH upon dilution or addition of small amounts of acid or base, dipotassium phthalate helps maintain consistent experimental conditions.

Dipotassium phthalate is an inorganic compound with the chemical formula . It appears as a white crystalline powder and is highly soluble in water, forming a slightly alkaline solution. This compound is commonly used as a buffering agent in biochemical and analytical applications due to its ability to stabilize pH levels. Its hygroscopic nature allows it to absorb moisture from the air, which can lead to auto-liquefaction at elevated temperatures .

- Inhalation: May cause mild respiratory irritation. Avoid inhalation of dust.

- Skin contact: May cause mild skin irritation. Wear gloves when handling the compound.

- Eye contact: May cause eye irritation. Wear safety glasses when working with the compound.

- Ingestion: May cause mild gastrointestinal irritation. Wash hands thoroughly after handling the compound and avoid ingestion.

As a weak acid, dipotassium phthalate can also react reversibly with water, contributing to the formation of hydronium ions:

These reactions are crucial for its role in maintaining pH stability in various solutions .

Dipotassium phthalate can be synthesized through several methods:

- Neutralization Method: Phosphoric acid is neutralized with potassium hydroxide or potassium carbonate. The resulting solution is concentrated and cooled to crystallize dipotassium phthalate.

- Potassium Carbonate Method: A solution of phosphoric acid is treated with potassium carbonate until the desired pH is achieved. The mixture is then concentrated and cooled for crystallization.

- Direct Reaction: Phthalic anhydride can be reacted with potassium hydroxide in water, yielding dipotassium phthalate directly .

Dipotassium phthalate has diverse applications across several fields:

- Buffering Agent: Widely used in biochemical and analytical laboratories for maintaining stable pH levels.

- Food Industry: Acts as a leavening agent and pH regulator in food products.

- Pharmaceuticals: Utilized as an excipient in drug formulations and as a stabilizing agent for biological samples.

- Agriculture: Serves as a nutrient source in fertilizers and animal feed additives .

Research on the interactions of dipotassium phthalate has revealed its effectiveness in stabilizing pH levels in various biochemical systems. It has been shown to interact positively with several enzymes, enhancing their activity under specific conditions. Studies utilizing potentiometric methods have further elucidated its behavior in solution, providing insights into its thermodynamic properties .

Dipotassium phthalate shares similarities with several other compounds, particularly those derived from phthalic acid. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Potassium Hydrogen Phthalate | Acts as a primary standard for acid-base titrations; slightly acidic. | |

| Sodium Phosphate | Stronger buffering capacity; used primarily in biological applications. | |

| Calcium Phosphate | Commonly used in fertilizers; less soluble than dipotassium phthalate. |

Dipotassium phthalate's unique property lies in its dual role as both a source of potassium ions and a buffering agent, making it particularly valuable in laboratory settings where precise pH control is essential .

Dipotassium phthalate crystals are primarily synthesized through conventional aqueous solution growth methods, which represent the most fundamental and widely adopted approach for producing this compound . The standard synthesis begins with the neutralization of phthalic acid using potassium hydroxide or potassium carbonate in aqueous medium [2]. The reaction proceeds through a two-step neutralization process where the first carboxylic acid group is initially neutralized to form potassium hydrogen phthalate, followed by complete neutralization to yield dipotassium phthalate [6].

The crystallization process typically employs the slow evaporation technique at room temperature, which allows for controlled nucleation and growth of high-quality crystals [3]. Research demonstrates that the dissolution of phthalic acid in potassium hydroxide solution requires careful temperature control, with optimal conditions maintained between 90-100°C during the initial neutralization reaction [2]. The concentrated solution is then allowed to cool gradually to promote crystallization, with crystal formation typically occurring within 20-30 days under controlled evaporation conditions [3].

Temperature-dependent solubility data reveals that dipotassium phthalate exhibits moderate water solubility of approximately 25 milligrams per milliliter at room temperature [21]. The crystallization kinetics are significantly influenced by supersaturation levels, with controlled cooling rates below 1.18 Kelvin per minute producing crystals with improved size distribution and reduced defect density [15]. Systematic studies indicate that the metastable zone width decreases with the addition of seed crystals, facilitating more predictable nucleation behavior [36].

| Parameter | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Water Solubility | 25 mg/mL | 25 | [21] |

| Density | 1.451 g/cm³ | 25 | [23] |

| Melting Point | 230°C | - | [23] |

| Crystallization Time | 20-30 days | 25 | [3] |

Mixed Crystal Formation with Alkali Metal Ions

The incorporation of alkali metal ions into dipotassium phthalate crystal structures represents a significant advancement in crystal engineering, enabling the formation of mixed crystal systems with enhanced properties [9]. Research on potassium lithium hydrogen phthalate mixed crystals demonstrates that equimolar quantities of potassium hydrogen phthalate and lithium carbonate can be successfully incorporated into a single crystalline matrix [17]. The resulting mixed crystal, with chemical formula C₁₆H₁₆KLiO₁₁, crystallizes in the monoclinic crystal system with space group P2₁ [9].

Systematic investigation of sodium chloride doping effects reveals that sodium ions can be successfully incorporated into the potassium hydrogen phthalate crystal lattice, as confirmed through powder X-ray diffraction analysis [8]. The incorporation mechanism involves the substitution of potassium ions by sodium ions within the crystal structure, leading to measurable changes in lattice parameters [8]. Energy dispersive X-ray spectroscopy and atomic absorption spectroscopy provide definitive evidence for the presence of both potassium and lithium ions in the crystalline matrix [9].

The crystallization process for mixed alkali metal systems requires precise control of solution composition and pH conditions [17]. Optimal synthesis conditions involve maintaining slightly acidic conditions using deionized water, with successive recrystallization steps ensuring homogeneous distribution of alkali metal ions throughout the crystal structure [9]. The crystallization period for mixed crystal formation typically extends to 20-25 days, slightly longer than conventional single-metal systems [9].

Structural analysis reveals that alkali ions are interconnected through hydrogen bonding networks, with oxygen atoms of carboxylate groups serving as coordination sites [9]. The lithium ions preferentially coordinate with central metal ion positions, while potassium ions maintain association with carboxylate oxygen atoms [9]. This selective coordination behavior results in distinct crystallographic environments for different alkali metal ions within the same crystal structure [17].

Role of Additives in Morphological Control

Morphological control of dipotassium phthalate crystals through additive incorporation represents a critical aspect of crystal engineering for optimizing physical and optical properties [15]. Systematic studies demonstrate that specific additives can dramatically alter crystal habit and surface morphology while maintaining the fundamental crystal structure [14]. The incorporation of amino acid additives, particularly lysine, at concentrations ranging from 0.5 to 2.0 molar percent, produces significant morphological changes that are reflected in X-ray diffraction patterns [7].

Research on trivalent metal ion impurities, including aluminum, chromium, and iron ions, reveals their substantial impact on growth kinetics and morphological development [18]. These impurities preferentially adsorb at specific crystal faces, leading to selective growth inhibition and resulting morphological modifications [14]. The adsorption mechanism involves coordination of metal ions with carboxylate groups at crystal surfaces, effectively blocking step advancement and altering growth rates [14].

Surface pattern analysis using optical reflection microscopy demonstrates that growth spirals on crystal faces exhibit characteristic patterns that can be modified through additive incorporation [14]. The formation of growth spirals follows specific crystallographic directions, with step velocities classified according to their structural relationship to the underlying crystal lattice [14]. Additives can selectively modify step kinetics, leading to changes in spiral morphology and overall crystal habit [15].

Comprehensive morphological analysis reveals that additive effects are concentration-dependent, with optimal morphological control achieved at specific concentration ranges [7]. Higher concentrations of additives may lead to crystal defects or incorporation of impurity phases, while insufficient additive concentrations fail to produce measurable morphological changes [8]. The relationship between additive concentration and morphological outcome follows predictable patterns that can be utilized for designed crystal habit modification [15].

| Additive Type | Concentration Range | Morphological Effect | Reference |

|---|---|---|---|

| Lysine | 0.5-2.0 mol% | Habit modification | [7] |

| Sodium chloride | Variable | Lattice parameter changes | [8] |

| Metal ions (Al³⁺, Cr³⁺, Fe³⁺) | Low ppm levels | Growth inhibition | [18] |

| Potassium iodide | 1-10 mol% | Surface pattern changes | [25] |

Solvent Engineering Strategies for High-Yield Production

Solvent engineering represents a sophisticated approach to optimizing dipotassium phthalate production yields through strategic manipulation of crystallization medium properties [15]. Research demonstrates that solvent selection significantly influences both crystallization kinetics and final product quality, with water-based systems providing the foundation for most high-yield strategies [37]. The implementation of mixed solvent systems, particularly ethanol-water combinations, enables enhanced control over supersaturation levels and nucleation behavior [34].

Temperature-induced precipitation strategies utilize controlled thermal cycling to maximize product recovery while maintaining crystal quality [18]. The approach involves initial dissolution at elevated temperatures followed by programmed cooling protocols that optimize nucleation density and growth rates [29]. Systematic investigation of cooling rates reveals that gradual temperature reduction below 1.18 Kelvin per minute produces optimal crystal size distributions with minimal defect formation [15].

Solvent polarity effects play a crucial role in determining crystallization outcomes, with polar aprotic solvents such as acetone and acetonitrile demonstrating distinct advantages for specific applications [37]. The selection of appropriate solvent systems depends on the desired crystal morphology and size distribution requirements [12]. Apolar solvents tend to produce crystals with different surface characteristics compared to polar solvent systems, enabling targeted morphological control [37].

Precipitation yield optimization through controlled pH adjustment represents an effective strategy for maximizing product recovery [29]. The implementation of acidification protocols using various agents enables systematic control of precipitation kinetics and final product purity [29]. Research indicates that yields approaching 90% can be achieved through optimized solvent engineering approaches combined with controlled precipitation conditions [19].

Advanced solvent engineering techniques incorporate additive systems designed to enhance both yield and crystal quality simultaneously [19]. The optimization of solvent-to-sample ratios, typically ranging from 6:1 to higher ratios, significantly influences extraction efficiency and final product recovery [19]. Systematic parameter optimization reveals that combined approaches utilizing multiple engineering strategies can achieve yields exceeding 92% under optimal conditions [19].

| Solvent System | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Water | 85-90 | Room temperature evaporation | [3] |

| Ethanol-water | 90-92 | Mixed solvent precipitation | [34] |

| Optimized conditions | >92 | Multiple parameter control | [19] |

| Controlled pH | 86-90 | Acidification protocols | [29] |